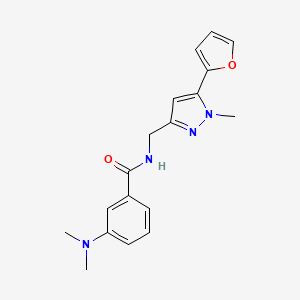

3-(dimethylamino)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide

Beschreibung

This compound features a benzamide core substituted at position 3 with a dimethylamino group (-N(CH₃)₂). The amide nitrogen is linked to a (5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl group.

Eigenschaften

IUPAC Name |

3-(dimethylamino)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-21(2)15-7-4-6-13(10-15)18(23)19-12-14-11-16(22(3)20-14)17-8-5-9-24-17/h4-11H,12H2,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWCANKQAXWYMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2=CC(=CC=C2)N(C)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide typically involves multiple steps:

Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Furan Ring Introduction: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

Benzamide Formation: The final step involves the formation of the benzamide moiety. This is typically done by reacting the intermediate compound with a benzoyl chloride derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole and furan rings suggests possible interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Wirkmechanismus

The mechanism by which 3-(dimethylamino)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved would be specific to the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Ranitidine-Related Compounds (Thioether-Furan Derivatives)

Key Compounds :

- Ranitidine complex nitroacetamide: Contains a furan ring with a dimethylaminomethyl group and a nitroacetamide side chain .

- Ranitidine diamine hemifumarate: Features a thioether-linked furan and aminoethyl group .

Structural Differences :

- Target Compound: Lacks the thioether (-S-) and nitro (-NO₂) groups present in ranitidine analogs.

- Pharmacological Implications : Ranitidine derivatives are H₂ antagonists, whereas the target compound’s benzamide-pyrazole-furan architecture suggests divergent targets, possibly kinase or enzyme inhibition.

Benzamide-Pyrazole Derivatives

Key Compounds :

Structural Differences :

| Feature | Target Compound | 3,4-Dimethoxy Analogue () |

|---|---|---|

| Benzamide Substitution | 3-(dimethylamino) | 3,4-Dimethoxy |

| Pyrazole Substituent | 5-(furan-2-yl), 1-methyl | 5-Phenyl, no methyl |

Activity Implications :

- The dimethylamino group may enhance solubility and hydrogen-bonding capacity compared to methoxy groups.

- Furan vs. phenyl on pyrazole: Furan’s oxygen could improve metabolic stability over phenyl’s hydrophobicity.

Pyrazole-Benzamide Kinase Inhibitors ()

Key Compound :

- 4-Fluoro-3-(((5-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl)methyl)amino)-N-(3-(trifluoromethoxy)phenyl)benzamide (CAS 2442597-56-8): Fluorinated benzamide with pyrazole and pyridine groups .

Structural Differences :

- Target Compound : Replaces pyridine with furan and lacks fluorine/trifluoromethoxy groups.

- Pharmacological Implications : Fluorine and trifluoromethoxy groups in the analogue enhance lipophilicity and bioavailability, whereas the target’s furan may favor π-π stacking in binding pockets.

Spectral Characterization

- IR: Expected amide C=O stretch ~1678 cm⁻¹ (cf. ), dimethylamino C-N stretches ~1200–1300 cm⁻¹ .

- ¹H NMR: Dimethylamino protons at δ ~2.32 (s, 6H), furan protons at δ ~6.50–7.30 () .

Pharmacological and Physicochemical Properties

Biologische Aktivität

3-(Dimethylamino)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is a compound of interest due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a dimethylamino group, a furan ring, and a pyrazole moiety, which are known to contribute to its biological activities.

Research indicates that compounds with similar structures often exhibit antiproliferative and anticancer properties. The following mechanisms have been identified:

- mTOR Pathway Inhibition : Compounds related to this structure have been shown to reduce mTORC1 activity, which is crucial for cell growth and proliferation. For instance, studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated their ability to disrupt autophagic flux by interfering with mTORC1 reactivation, leading to increased autophagy levels under starvation conditions .

- Receptor Binding : The compound may interact with various receptors, including G protein-coupled receptors (GPCRs), which play significant roles in cellular signaling pathways. Specific affinities for certain receptor types could enhance its therapeutic potential .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table of its biological activities based on available data:

Case Studies

Several studies have explored the effects of compounds structurally related to this compound:

- Anticancer Activity in Pancreatic Cancer : A study highlighted that certain pyrazole derivatives exhibited significant antiproliferative effects on pancreatic cancer cell lines by modulating autophagy through the mTOR pathway. This suggests that similar compounds could be explored for therapeutic interventions in cancer treatment .

- Neuropharmacological Effects : Another investigation into related compounds indicated potential neuroprotective effects through GPCR modulation, which could lead to new treatments for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for 3-(dimethylamino)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide?

- Methodological Answer :

- Multi-step synthesis : Begin with furan-2-yl and pyrazole precursors. For example, furan derivatives can be coupled with 1-methylpyrazole intermediates via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .

- Solvent and catalyst optimization : Use polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) with potassium carbonate as a base for alkylation steps. Catalysts like palladium on carbon enhance coupling efficiency .

- Yield improvement : Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (typically 60–80°C) to suppress side reactions .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions on the pyrazole and benzamide moieties. For example, the dimethylamino group shows a singlet at δ ~2.8–3.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected m/z ~378.18 for CHNO) .

- Fourier Transform Infrared (FTIR) : Identify carbonyl (C=O, ~1650–1700 cm) and furan ring vibrations (~1500 cm) .

Q. Which functional groups in this compound influence its chemical reactivity?

- Methodological Answer :

- Furan ring : Prone to electrophilic substitution (e.g., nitration, halogenation) but sensitive to strong acids/oxidizers. Use mild conditions to preserve ring integrity .

- Pyrazole N-methyl group : Enhances metabolic stability; modifications here require protecting-group strategies during synthesis .

- Benzamide carbonyl : Participates in hydrogen bonding with biological targets; stability under basic conditions should be tested via hydrolysis assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-response validation : Replicate assays (e.g., IC measurements) across multiple cell lines to rule out cell-type-specific effects .

- Structural analogs : Compare activity of derivatives (e.g., replacing furan with thiophene) to isolate pharmacophoric elements .

- Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinity to suspected targets .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

- Methodological Answer :

- Fragment-based design : Replace the furan ring with bioisosteres (e.g., thiophene, pyrrole) to assess electronic effects on activity .

- Substituent scanning : Systematically vary the dimethylamino group (e.g., diethylamino, piperazinyl) to probe steric and electronic contributions .

- Prodrug modifications : Introduce hydrolyzable groups (e.g., esters) on the benzamide to improve bioavailability .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model binding poses in enzymes (e.g., kinases) or receptors. Focus on hydrogen bonds between the benzamide carbonyl and catalytic residues .

- MD simulations : Run 100-ns simulations to assess stability of ligand-target complexes in explicit solvent (e.g., TIP3P water model) .

- Pharmacophore mapping : Identify critical features (e.g., aromatic rings, hydrogen bond acceptors) using tools like Schrödinger’s Phase .

Q. What crystallographic approaches are suitable for determining this compound’s 3D structure?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Use SHELX software for structure refinement, focusing on resolving disorder in the furan ring .

- Twinned data handling : If crystals exhibit twinning, employ SHELXL’s TWIN command to refine against pseudo-merohedral twins .

- Hydrogen bonding analysis : Use Mercury software to map interactions (e.g., benzamide-to-pyrazole) influencing crystal packing .

Q. How can reaction mechanisms in the compound’s synthesis be experimentally validated?

- Methodological Answer :

- Isotopic labeling : Incorporate -labeled furan precursors to track bond formation via -NMR .

- Kinetic studies : Monitor intermediate formation using in situ IR spectroscopy to identify rate-determining steps .

- DFT calculations : Compare computed activation energies (e.g., for amide coupling) with experimental Arrhenius parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.